molecular formula C24H21N5O4 B2797161 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 1105225-29-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2797161
CAS No.: 1105225-29-3
M. Wt: 443.463
InChI Key: JFGKSHOJAKQLSU-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.
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Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
CAS Number 1105225-29-3
Molecular Formula C24H21N5O4
Molecular Weight 443.5 g/mol
Structure Chemical Structure

The compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The presence of the pyrazolo[3,4-d]pyridazin moiety suggests potential interactions with various enzymes, particularly those involved in metabolic pathways.
  • Receptor Modulation : The structural features may allow for binding to specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that similar compounds have shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, likely due to their ability to disrupt cell wall synthesis or function.

Antimicrobial Properties

Research has indicated that derivatives of the compound exhibit notable antimicrobial activity. For instance, related benzodioxole derivatives have shown potent effects against various bacterial strains:

  • Bacterial Strains Tested :
    • Bacillus subtilis
    • Escherichia coli
    • Pseudomonas fluorescens

The antimicrobial activity is often attributed to the bulky hydrophobic groups present in these compounds, which enhance membrane permeability and disrupt bacterial functions .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies involving similar pyrazolo[3,4-d]pyridazin derivatives have demonstrated:

  • Inhibition of Cancer Cell Proliferation : Compounds with similar scaffolds have been tested against various cancer cell lines, showing dose-dependent inhibition of cell growth.

For example, a study reported that certain derivatives significantly reduced viability in human breast cancer cells (MCF-7) at concentrations as low as 10 µM .

Case Studies

  • Study on Antimicrobial Activity :
    • A series of benzotriazole derivatives were synthesized and tested for antimicrobial properties. The results indicated that compounds with similar structural motifs exhibited significant activity against Staphylococcus aureus, comparable to standard antibiotics like Ciprofloxacin .
  • Anticancer Activity Evaluation :
    • In a recent investigation, a related compound was evaluated for its anticancer effects on human lung cancer cells (A549). The study found that treatment with the compound led to a reduction in cell viability by approximately 50% at a concentration of 20 µM after 48 hours .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c30-21(25-11-15-6-9-19-20(10-15)33-14-32-19)13-28-24(31)23-18(22(27-28)16-7-8-16)12-26-29(23)17-4-2-1-3-5-17/h1-6,9-10,12,16H,7-8,11,13-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGKSHOJAKQLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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